molecular formula C17H20N4O3S2 B2793517 ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 872704-13-7

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2793517
CAS No.: 872704-13-7
M. Wt: 392.49
InChI Key: GMOLSAFXSGFSIW-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves interaction with specific molecular targets and pathways. The thiophene and pyridazine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its combination of thiophene, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound features a unique chemical structure that combines a piperazine ring with thiophene and pyridazine moieties. This structural diversity contributes to its potential biological effects:

  • Chemical Formula : C₁₆H₁₈N₄O₃S
  • Molecular Weight : 342.41 g/mol

The biological activity of Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of thiophene and pyridazine rings enhances its ability to scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

Research indicates that Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 15.625 to 62.5 µM against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, with IC₅₀ values suggesting significant antiproliferative activity.
Cancer Cell LineIC₅₀ (µM)
HeLa (cervical)10 - 20
MCF7 (breast)15 - 25

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may modulate immune responses effectively.

Comparative Analysis with Similar Compounds

Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate was compared with structurally similar compounds to assess its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
Compound AModerateHigh
Compound BLowModerate
Ethyl Compound High Significant

Properties

IUPAC Name

ethyl 4-[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-9-7-20(8-10-21)16(22)12-26-15-6-5-13(18-19-15)14-4-3-11-25-14/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOLSAFXSGFSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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